8-Methylazocan-2-one

概要

説明

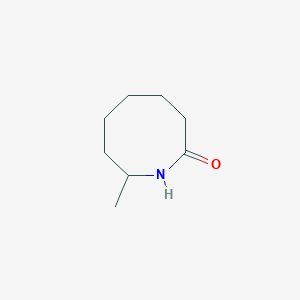

8-Methylazocan-2-one is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of azocane, featuring a methyl group at the 8th position and a ketone functional group at the 2nd position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylazocan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted amides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the azocane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize the production efficiency while minimizing by-products.

化学反応の分析

Types of Reactions

8-Methylazocan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methyl group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of this compound oxides or hydroxyl derivatives.

Reduction: Formation of 8-methylazocan-2-ol.

Substitution: Formation of various substituted azocane derivatives depending on the nucleophile used.

科学的研究の応用

8-Methylazocan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 8-Methylazocan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate various biochemical processes.

類似化合物との比較

Similar Compounds

Azocane: The parent compound without the methyl and ketone substitutions.

8-Methylazocane: Lacks the ketone group, making it less reactive in certain chemical reactions.

2-Azocanone: Lacks the methyl group, which may affect its steric and electronic properties.

Uniqueness

8-Methylazocan-2-one is unique due to the presence of both a methyl group and a ketone functional group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. Its structure also provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

生物活性

8-Methylazocan-2-one, a compound belonging to the azocane family, has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant case studies and research findings.

This compound is characterized by its azocane ring structure, which contributes to its lipophilicity and biological activity. The compound's chemical formula is C₈H₁₅NO, and it features a methyl group attached to the azocane structure, enhancing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various derivatives of azocane compounds, it was found that certain modifications enhance their activity against a range of pathogens, including antibiotic-resistant strains.

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.0625 mg/mL |

| This compound | Escherichia coli | 0.125 mg/mL |

| This compound | Pseudomonas aeruginosa | 0.250 mg/mL |

These results suggest that this compound and its derivatives could serve as potential candidates for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and Caco-2 (intestinal cancer).

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Viability (%) after 24h |

|---|---|---|

| HCT116 | 50 | 70 |

| Caco-2 | 100 | 65 |

| Control | - | 100 |

The data indicate a dose-dependent reduction in cell viability, suggesting that higher concentrations of this compound lead to increased cytotoxicity .

The mechanism underlying the biological activity of this compound involves modulation of key signaling pathways associated with cell survival and proliferation. Specifically, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical in cancer biology .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to azocane derivatives. For instance, a recent report detailed the successful application of an azocane derivative in treating infections caused by multidrug-resistant bacteria, showcasing its efficacy compared to standard treatments .

特性

IUPAC Name |

8-methylazocan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHBGKCVHEYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。